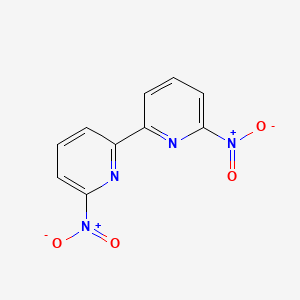
2-Hydroxy-5-thiocyanatobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-thiocyanatobenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a hydroxyl group at the second position and a thiocyanate group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-thiocyanatobenzaldehyde typically involves the thiocyanation of 2-Hydroxybenzaldehyde. One common method includes the reaction of 2-Hydroxybenzaldehyde with thiocyanogen in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the selective introduction of the thiocyanate group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-thiocyanatobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to replace the thiocyanate group.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-5-thiocyanatobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-thiocyanatobenzaldehyde involves its interaction with various molecular targets. The thiocyanate group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-5-nitrobenzaldehyde
- 2-Hydroxy-5-methoxybenzaldehyde
- 2-Hydroxy-5-ethylbenzaldehyde
Comparison
2-Hydroxy-5-thiocyanatobenzaldehyde is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, 2-Hydroxy-5-nitrobenzaldehyde has a nitro group that makes it more electron-withdrawing, affecting its reactivity differently. Similarly, 2-Hydroxy-5-methoxybenzaldehyde has a methoxy group that influences its solubility and reactivity.
Propriétés
Formule moléculaire |
C8H5NO2S |
|---|---|
Poids moléculaire |
179.20 g/mol |
Nom IUPAC |
(3-formyl-4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C8H5NO2S/c9-5-12-7-1-2-8(11)6(3-7)4-10/h1-4,11H |
Clé InChI |
AXWRATSARQJMBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1SC#N)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




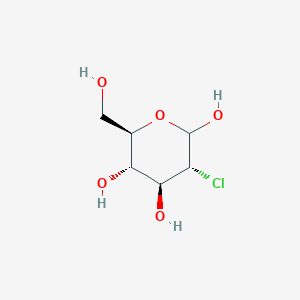
![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)
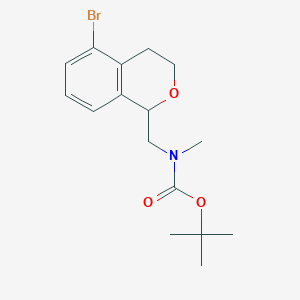
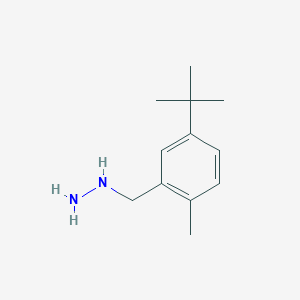
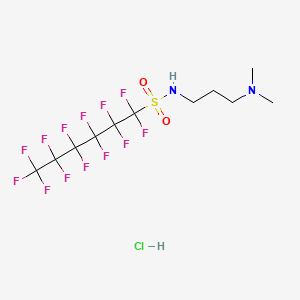
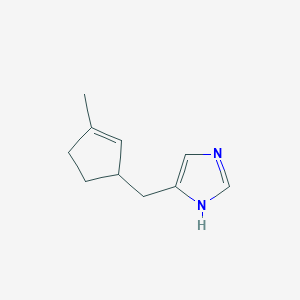
![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide](/img/structure/B12828085.png)
